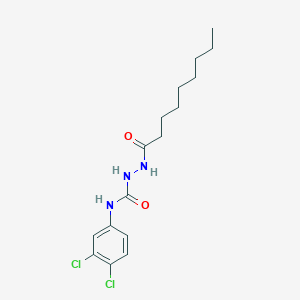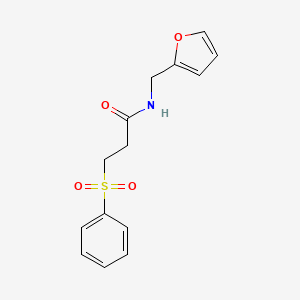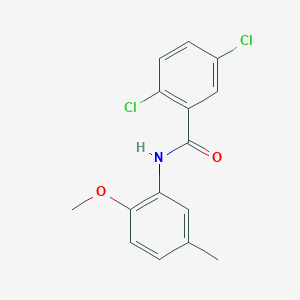
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is a complex organic compound with a unique structure that includes both hydroxyphenyl and methylphenoxy groups attached to an isoindole-dione core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxybenzaldehyde with 4-methylphenol in the presence of a suitable catalyst to form an intermediate compound. This intermediate is then subjected to cyclization reactions under controlled conditions to form the isoindole-dione core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The isoindole-dione core can be reduced to form isoindoline derivatives.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Isoindoline derivatives.
Substitution: Various substituted phenolic compounds.
Aplicaciones Científicas De Investigación
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of 2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. Additionally, its anti-inflammatory effects could be due to the modulation of inflammatory mediators and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione: Lacks the methylphenoxy group, which may affect its chemical reactivity and biological activity.
5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione: Lacks the hydroxyphenyl group, which may influence its antioxidant properties.
Uniqueness
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)-1H-isoindole-1,3(2H)-dione is unique due to the presence of both hydroxyphenyl and methylphenoxy groups, which contribute to its distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
Propiedades
Fórmula molecular |
C21H15NO4 |
|---|---|
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
2-(4-hydroxyphenyl)-5-(4-methylphenoxy)isoindole-1,3-dione |
InChI |
InChI=1S/C21H15NO4/c1-13-2-8-16(9-3-13)26-17-10-11-18-19(12-17)21(25)22(20(18)24)14-4-6-15(23)7-5-14/h2-12,23H,1H3 |
Clave InChI |
DJPGKGJRDKNESZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxamide](/img/structure/B10891694.png)

![tert-butyl 4-[3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoyl]piperazine-1-carboxylate](/img/structure/B10891702.png)

![11-(difluoromethyl)-5-(2-methoxydibenzofuran-3-yl)-13-methyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B10891709.png)
![2-oxo-N-(2-{4-[(2-oxo-2H-chromen-3-yl)carbonyl]piperazin-1-yl}ethyl)-2H-chromene-3-carboxamide](/img/structure/B10891723.png)
![4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10891743.png)
![5-phenyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B10891745.png)
![(2E)-2-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B10891751.png)
![(16E)-3-ethoxy-16-[(1-methyl-1H-pyrazol-4-yl)methylidene]estra-1(10),2,4-trien-17-one](/img/structure/B10891760.png)
![3-[(3-Chloro-4-fluorophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891767.png)

![3-{[1-(4-Propylphenyl)ethyl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10891770.png)
